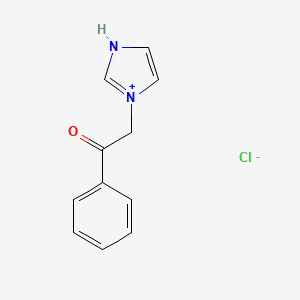

![molecular formula C17H28N2O2 B5145793 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5145793.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug. However, in recent years, it has gained attention in the scientific community due to its potential therapeutic uses.

Mechanism of Action

2C-E acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also affects other serotonin receptors, including 5-HT2C and 5-HT1A, which are involved in mood regulation and anxiety.

Biochemical and Physiological Effects:

The exact biochemical and physiological effects of 2C-E are not fully understood. However, studies have shown that it increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in mood, perception, and behavior. It also increases the activity in the default mode network (DMN) of the brain, which is involved in self-referential thinking and introspection.

Advantages and Limitations for Lab Experiments

2C-E has several advantages for lab experiments, including its potency, selectivity for serotonin receptors, and ability to produce consistent and reproducible effects. However, it also has several limitations, including its toxicity, potential for abuse, and legal restrictions.

Future Directions

There are several potential future directions for research on 2C-E, including:

1. Investigating its therapeutic potential in the treatment of depression, anxiety, and PTSD.

2. Studying its mechanism of action and the effects on different serotonin receptors.

3. Developing safer and more efficient synthesis methods.

4. Exploring its potential as a tool for studying the brain and consciousness.

5. Investigating the long-term effects of 2C-E on the brain and behavior.

Conclusion:

2C-E is a synthetic psychedelic drug that has gained attention in the scientific community due to its potential therapeutic uses. It acts as a partial agonist of the 5-HT2A receptor and affects other serotonin receptors, leading to changes in mood, perception, and behavior. While it has several advantages for lab experiments, it also has limitations due to its toxicity, potential for abuse, and legal restrictions. Further research is needed to fully understand the biochemical and physiological effects of 2C-E and its potential therapeutic uses.

Synthesis Methods

2C-E can be synthesized through various methods, including the reduction of 2,5-dimethoxyphenethylamine with lithium aluminum hydride or the condensation of 3,4-dimethoxyphenylacetonitrile with ethylamine followed by reduction with lithium aluminum hydride. The synthesis process requires a high level of expertise and caution due to the toxicity of the chemicals involved.

Scientific Research Applications

2C-E has shown potential therapeutic uses in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that it has a similar mechanism of action to other psychedelic drugs such as LSD and psilocybin, which stimulate the serotonin receptors in the brain, leading to changes in mood, perception, and behavior.

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-4-19-11-8-15(9-12-19)18-10-7-14-5-6-16(20-2)17(13-14)21-3/h5-6,13,15,18H,4,7-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBJRCYLPVUJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethylpiperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)

![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)

![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)

![2-chloro-N-{1-[1-(3-phenylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5145772.png)

![N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)

![3-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145786.png)

![3-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5145788.png)